

physical and chemical properties of 3-Cyclopropylprop-2-yn-1-ol

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Compound of Interest

Compound Name: 3-Cyclopropylprop-2-yn-1-ol

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An In-depth Technical Guide to 3-Cyclopropylprop-2-yn-1-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and potential biological properties of **3-Cyclopropylprop-2-yn-1-ol**. This molecule, incorporating both a rigid cyclopropyl group and a reactive propargyl alcohol moiety, represents a promising scaffold for the development of novel therapeutics and functional materials. This document summarizes its known physicochemical characteristics, outlines a detailed experimental protocol for its synthesis, and explores its potential applications in medicinal chemistry. The information is presented to support further research and development efforts involving this versatile compound.

Physicochemical Properties

The following tables summarize the key physical and chemical properties of **3-Cyclopropylprop-2-yn-1-ol**. While some experimental data is available, many properties are currently based on computational models.

Table 1: General and Physical Properties

Property	Value	Source
Molecular Formula	C ₆ H ₈ O	PubChem[1]
Molecular Weight	96.13 g/mol	PubChem[1]
Boiling Point	78-79 °C at 10 Torr	ChemicalBook[2]
Melting Point	Not available	
Density	Predicted: 1.06±0.1 g/cm ³	
Solubility	Not available	
Appearance	Not specified	

Table 2: Computed Properties

Property	Value	Source
XLogP3	0.7	PubChem[1]
Hydrogen Bond Donor Count	1	PubChem[1]
Hydrogen Bond Acceptor Count	1	PubChem[1]
Rotatable Bond Count	2	PubChem[1]
Exact Mass	96.057514874 Da	PubChem[1]
Topological Polar Surface Area	20.2 Å ²	PubChem[1]
Heavy Atom Count	7	PubChem[1]

Chemical Properties and Reactivity

3-Cyclopropylprop-2-yn-1-ol is characterized by the presence of a terminal alkyne and a primary alcohol, both of which are versatile functional groups for organic synthesis. The cyclopropyl group introduces conformational rigidity and metabolic stability, making it an attractive feature in drug design.[3][4]

The propargyl alcohol moiety can undergo a variety of chemical transformations, including:

- **Oxidation:** The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid.
- **Etherification and Esterification:** The hydroxyl group can be readily converted to ethers or esters.
- **Substitution Reactions:** The hydroxyl group can be substituted to introduce other functionalities.
- **Addition Reactions to the Alkyne:** The carbon-carbon triple bond can participate in various addition reactions.
- **Coupling Reactions:** The terminal alkyne allows for participation in coupling reactions, such as the Sonogashira coupling, to form more complex molecules.^[5]

The cyclopropyl group is generally stable but can influence the reactivity of the adjacent alkyne. Its strained ring structure and unique electronic properties can be leveraged in synthetic strategies.

Experimental Protocols

While a specific experimental protocol for the synthesis of **3-Cyclopropylprop-2-yn-1-ol** is not readily available in the searched literature, a detailed procedure for its stereoisomer, (1R)-1-Cyclopropylprop-2-yn-1-ol, provides a robust and adaptable methodology. The following protocol is based on the synthesis of this isomer and can be modified for the target compound by using a non-chiral catalyst or a racemic ligand.

Synthesis of 3-Cyclopropylprop-2-yn-1-ol

This synthesis involves the addition of an acetylide to cyclopropanecarboxaldehyde.

Materials:

- Cyclopropanecarboxaldehyde
- Ethynylmagnesium bromide or a similar acetylide source

- Anhydrous solvent (e.g., tetrahydrofuran (THF), diethyl ether)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Saturated aqueous ammonium chloride (NH_4Cl) solution
- Dichloromethane or other suitable solvent for extraction
- Silica gel for column chromatography
- Hexanes and ethyl acetate for elution

Equipment:

- Round-bottom flask
- Magnetic stirrer
- Dropping funnel
- Inert atmosphere setup (e.g., nitrogen or argon)
- Ice bath
- Separatory funnel
- Rotary evaporator
- Column chromatography setup

Procedure:

- **Reaction Setup:** A dry round-bottom flask equipped with a magnetic stir bar is charged with a solution of ethynylmagnesium bromide in THF under an inert atmosphere.
- **Addition of Aldehyde:** The flask is cooled in an ice bath. A solution of cyclopropanecarboxaldehyde in anhydrous THF is added dropwise to the stirred solution of the Grignard reagent.

- **Reaction Monitoring:** The reaction progress is monitored by thin-layer chromatography (TLC). The reaction is typically stirred at 0°C for a few hours and then allowed to warm to room temperature.
- **Quenching:** Once the reaction is complete, it is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
- **Extraction:** The aqueous layer is extracted multiple times with dichloromethane or another suitable organic solvent.
- **Drying and Concentration:** The combined organic layers are dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
- **Purification:** The crude product is purified by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to yield pure **3-Cyclopropylprop-2-yn-1-ol**.

Diagram 1: Synthetic Workflow for **3-Cyclopropylprop-2-yn-1-ol**



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Caption: A generalized workflow for the synthesis of **3-Cyclopropylprop-2-yn-1-ol**.

Potential Biological Significance and Applications in Drug Discovery

While no specific biological activities for **3-Cyclopropylprop-2-yn-1-ol** have been reported in the available literature, its structural motifs are of significant interest in medicinal chemistry.

- **The Cyclopropyl Group:** This small, rigid ring is increasingly incorporated into drug candidates. Its presence can enhance metabolic stability by blocking sites susceptible to oxidation by cytochrome P450 enzymes.^[4] The conformational constraint imposed by the

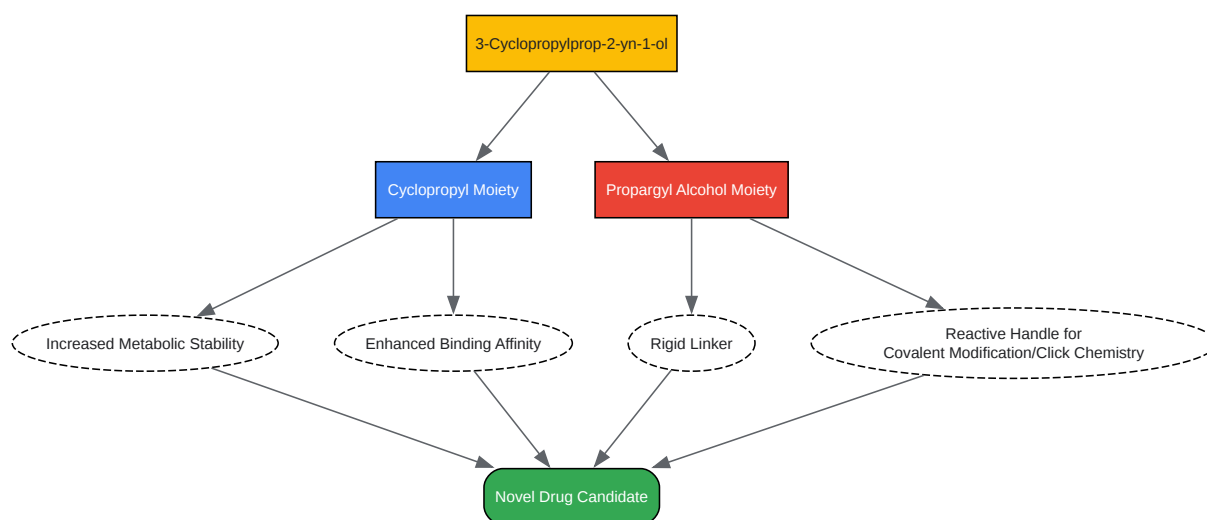
cyclopropyl ring can also improve binding affinity to biological targets and enhance potency.

[3][6]

- The Propargyl Alcohol Group: The alkyne functionality is a versatile component in drug design. It can act as a rigid linker to orient other pharmacophoric elements, and its linear geometry can be exploited for specific binding interactions. Terminal alkynes can also serve as reactive handles for covalent modification of target proteins or for use in "click chemistry" for bioconjugation.[5]

Given these properties, **3-Cyclopropylprop-2-yn-1-ol** can be considered a valuable building block for the synthesis of new chemical entities with potential therapeutic applications. Its derivatives could be screened for a wide range of biological activities, including as enzyme inhibitors or receptor modulators.

Diagram 2: Potential Roles in Drug Discovery



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Caption: The potential contributions of the structural components of **3-Cyclopropylprop-2-yn-1-ol** to drug discovery.

Safety and Handling

Based on GHS classifications for this compound, **3-Cyclopropylprop-2-yn-1-ol** is considered a flammable liquid and vapor.[1] It is also reported to cause skin and serious eye irritation and may cause respiratory irritation.[1] Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Conclusion

3-Cyclopropylprop-2-yn-1-ol is a chemical entity with significant potential for applications in organic synthesis and medicinal chemistry. While comprehensive experimental data on its physical and biological properties are currently limited, its constituent functional groups suggest it is a valuable building block for the creation of novel molecules with desirable pharmacological profiles. The synthetic protocol outlined in this guide provides a clear pathway for its preparation, enabling further investigation into its chemical reactivity and biological activity. This document serves as a foundational resource for researchers interested in exploring the potential of this promising compound.

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